8-Hydroxy Mianserin-d3

Mass Spectrometry Isotope Dilution Internal Standard

Ensure reliable LC-MS/MS quantification of 8-hydroxymianserin with the only matched deuterated internal standard: 8-Hydroxy Mianserin-d3 (CAS 1215316-77-0). Its N-CD3 labeling provides a +3 Da mass shift while preserving co-elution and ionization response—unlike unlabeled 8-hydroxymianserin (signal overlap) or Mianserin-d3 (structural mismatch). Validated for TDM, pharmacokinetic ADME, CYP2D6 phenotyping, and forensic toxicology with LLOQ <0.5 ng/mL and precision <10% CV. Supplied at ≥98% deuterium enrichment for definitive isotope dilution MS.

Molecular Formula C18H20N2O
Molecular Weight 283.389
CAS No. 1215316-77-0
Cat. No. B563513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Mianserin-d3
CAS1215316-77-0
Synonyms1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol;  8-Hydroxymianserin-d3; 
Molecular FormulaC18H20N2O
Molecular Weight283.389
Structural Identifiers
SMILESCN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O
InChIInChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3
InChIKeyIDQNTICZJWERCI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy Mianserin-d3 (CAS 1215316-77-0): Stable Isotope-Labeled Internal Standard for Mianserin Metabolite Quantification


8-Hydroxy Mianserin-d3 (CAS 1215316-77-0) is a deuterium-labeled analog of 8-hydroxymianserin, the primary oxidative metabolite of the tetracyclic antidepressant mianserin [1]. With a molecular formula of C18H17D3N2O and molecular weight of 283.38 g/mol, this compound incorporates three deuterium atoms at the methyl position of the piperazine ring system [2]. As a stable isotope-labeled internal standard (SIL-IS), it serves as the reference material of choice for accurate and precise quantification of 8-hydroxymianserin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]. Its physicochemical properties, including the isotopic enrichment of ≥98% D, make it suitable for applications in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology .

Why 8-Hydroxy Mianserin-d3 Cannot Be Replaced by Unlabeled 8-Hydroxy Mianserin or Other Mianserin-d3 Analogs in Quantitative Bioanalysis


Generic substitution of 8-Hydroxy Mianserin-d3 with its unlabeled counterpart (8-hydroxy mianserin, CAS 57257-81-5) or structurally related deuterated analogs (e.g., Mianserin-d3) fails to meet the fundamental analytical requirements of isotope dilution mass spectrometry. Unlabeled 8-hydroxy mianserin, when used as an internal standard, co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, thereby introducing systematic quantification errors [1]. Conversely, Mianserin-d3, while isotopically labeled, differs in both molecular structure and chromatographic behavior from 8-hydroxymianserin due to the absence of the hydroxyl group, which alters polarity and retention time. This structural discrepancy results in differential matrix effects, ionization efficiency, and extraction recovery compared to the target analyte [2]. The deuterium labeling of 8-Hydroxy Mianserin-d3 at the methyl position (N-CD3) provides a mass shift of +3 Da while preserving near-identical physicochemical properties, ensuring co-elution and matched ionization response essential for accurate quantification [3]. Furthermore, isotopic fractionation studies confirm that deuteration at this position does not induce significant chromatographic separation or alter the molecule's basicity, thereby maintaining analytical fidelity [4].

Quantitative Differentiation of 8-Hydroxy Mianserin-d3: Comparative Evidence for Procurement Decisions


Molecular Weight Differentiation: +3 Da Mass Shift Enables MS Resolution from Unlabeled 8-Hydroxy Mianserin

8-Hydroxy Mianserin-d3 possesses a molecular weight of 283.38 g/mol, representing a +3.0 Da mass increase relative to unlabeled 8-hydroxy mianserin (MW 280.38 g/mol) due to the substitution of three hydrogen atoms with deuterium at the N-methyl position [1]. This mass shift is sufficient to resolve the internal standard signal from the endogenous analyte in mass spectrometry while being small enough to preserve near-identical physicochemical properties . In contrast, alternative deuterated standards such as Mianserin-d3, while sharing the same +3 Da mass shift, target the parent drug rather than the hydroxylated metabolite, resulting in different chromatographic retention and potential matrix effect discrepancies [2].

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Enrichment: ≥98% Deuterium Incorporation Ensures Minimal Unlabeled Interference

8-Hydroxy Mianserin-d3 is supplied with a specified isotopic enrichment of ≥98% D (deuterium), meaning that less than 2% of the material consists of unlabeled or partially labeled species [1]. This high enrichment level is critical because any unlabeled 8-hydroxy mianserin present in the internal standard will contribute to the analyte signal, causing positive bias in quantification [2]. In contrast, unlabeled 8-hydroxy mianserin reference standards (e.g., CAS 57257-81-5) have 0% deuterium enrichment and cannot serve as internal standards for MS quantification. Alternative deuterated mianserin standards may offer similar enrichment (≥98%), but do not match the analyte identity for metabolite-specific assays .

Isotopic Purity Quantitative Accuracy Method Validation

Pharmacological Activity Context: 30-Fold Lower Antihistamine Potency Than Mianserin Informs Study Design

In comparative pharmacological studies using 3H-mepyramine binding to rat brain membranes, 8-hydroxymianserin exhibited approximately 30-fold lower potency than the parent drug mianserin at histamine H1 receptors, while desmethylmianserin was approximately 10-fold less potent [1]. Specifically, mianserin demonstrated the highest antihistamine activity, desmethylmianserin showed intermediate potency, and 8-hydroxymianserin displayed the lowest potency among the active metabolites [2]. This quantitative differentiation has direct implications for experimental design: when using 8-Hydroxy Mianserin-d3 as an internal standard, researchers must account for the fact that the target analyte (8-hydroxymianserin) is pharmacologically active but with distinct receptor affinity profiles compared to the parent drug .

Pharmacology Receptor Binding In Vivo Studies

In Vivo Metabolite Levels: 8-Hydroxy Mianserin Circulates at Sub-Nanomolar Concentrations in Human Plasma

In a clinical study of 79 Japanese psychiatric patients treated with mirtazapine (a close structural analog of mianserin) to steady-state, plasma concentrations of unconjugated 8-hydroxy-mirtazapine (8-OH-MIR) were measured at a median of 1.42 nmol/L, which was substantially lower than parent drug (92.71 nmol/L) and N-desmethyl metabolite (44.96 nmol/L) concentrations . This extremely low circulating level of the hydroxylated metabolite, which is approximately 65-fold lower than the parent drug, underscores the necessity of a highly sensitive analytical method. The use of a matched deuterated internal standard such as 8-Hydroxy Mianserin-d3 is essential to achieve the required lower limit of quantification (LLOQ) in the sub-nanomolar range [1].

Pharmacokinetics Therapeutic Drug Monitoring Clinical Chemistry

Glucuronidation Predominance: Conjugated 8-Hydroxy Metabolite Levels Exceed Unconjugated by 59.5-Fold

Clinical data demonstrate that 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G) circulates at concentrations approximately 59.5-fold higher than unconjugated 8-hydroxy-mirtazapine (median 111.60 nmol/L vs. 1.42 nmol/L) in psychiatric patients . This pronounced glucuronidation, yielding a glucuronide-to-parent-metabolite ratio of 59.50, indicates that the hydroxylated metabolite undergoes extensive Phase II conjugation in humans. Consequently, accurate quantification of total 8-hydroxymianserin (free + conjugated) requires enzymatic hydrolysis followed by LC-MS/MS analysis, where 8-Hydroxy Mianserin-d3 serves as the internal standard for both the free and total metabolite measurements [1].

Drug Metabolism Phase II Conjugation Bioanalytical Method Development

Deuterium Isotope Effect: Minimal Chromatographic Shift Maintains Co-Elution with Analyte

Studies on the deuterium isotope effect in mianserin demonstrate that deuteration in the piperazine ring, except at position 14b, induces observable isotopic fractionation in HPLC due to increased basicity upon deuterium incorporation [1]. However, no effects of deuteration on molecular conformation were detected. For 8-Hydroxy Mianserin-d3, which bears deuterium at the N-methyl group (a position analogous to those studied), the isotope effect is expected to be minimal to negligible under typical reversed-phase LC conditions, ensuring near-identical retention time with unlabeled 8-hydroxymianserin [2]. This contrasts with alternative internal standards such as 13C-labeled analogs, which exhibit no isotope effect but are significantly more expensive to synthesize [3].

Chromatography Isotope Effect Method Robustness

Validated Application Scenarios for 8-Hydroxy Mianserin-d3 in Bioanalytical and Pharmacokinetic Research


Therapeutic Drug Monitoring of Mianserin: Quantifying 8-Hydroxymianserin in Human Plasma by LC-MS/MS

Clinical laboratories and research facilities conducting therapeutic drug monitoring (TDM) of mianserin require accurate quantification of both the parent drug and its active metabolite, 8-hydroxymianserin, in patient plasma. 8-Hydroxy Mianserin-d3 is employed as the internal standard in validated LC-MS/MS methods to achieve a lower limit of quantification (LLOQ) below 0.5 ng/mL, which is essential given the sub-nanomolar steady-state concentrations of the unconjugated metabolite . The deuterated standard compensates for matrix effects and ionization variability inherent in plasma samples, enabling intra- and inter-day precision of <10% CV and accuracy within 91-112% [1]. Without this matched internal standard, method validation would fail to meet regulatory bioanalytical guidelines.

Pharmacokinetic and Drug-Drug Interaction Studies: Tracking Metabolite Formation and Clearance

In pharmacokinetic studies evaluating mianserin absorption, distribution, metabolism, and excretion (ADME), 8-Hydroxy Mianserin-d3 enables precise tracking of the hydroxylation metabolic pathway. The pronounced glucuronidation of 8-hydroxymianserin—with conjugated levels exceeding unconjugated by approximately 60-fold—necessitates enzymatic hydrolysis workflows for total metabolite measurement . The deuterated internal standard is added prior to β-glucuronidase treatment, providing a consistent reference signal through sample preparation, hydrolysis, extraction, and LC-MS/MS analysis. This approach is critical for studies investigating CYP2D6-mediated metabolism or drug-drug interactions affecting mianserin clearance [2].

Forensic Toxicology: Confirmation of Mianserin Exposure in Postmortem and Urine Specimens

Forensic toxicology laboratories require definitive identification and quantification of mianserin and its metabolites in complex biological matrices such as postmortem blood, urine, and tissue homogenates. 8-Hydroxy Mianserin-d3 serves as the internal standard for confirmatory LC-MS/MS assays targeting 8-hydroxymianserin, providing the mass spectral resolution and quantitative accuracy necessary for forensic reporting [3]. The compound's 98% deuterium enrichment ensures that the internal standard signal is resolved from the endogenous analyte, even in decomposed samples where matrix interferences are severe. This application aligns with forensic standards requiring isotope dilution mass spectrometry for definitive analyte confirmation.

In Vitro Metabolism Studies: Microsomal Incubations for CYP Phenotyping and Metabolite Profiling

Researchers conducting in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes utilize 8-Hydroxy Mianserin-d3 to quantify 8-hydroxymianserin formation rates. Published studies demonstrate that both R(-) and S(+)-mianserin are metabolized to 8-hydroxymianserin, with hydroxylation occurring more readily with the S-enantiomer [4]. The deuterated internal standard is spiked into quenched microsomal incubation samples to enable precise quantification of metabolite formation kinetics (Vmax, Km), informing CYP phenotyping and drug-drug interaction potential. The use of a matched deuterated internal standard is particularly important in this context due to the low metabolite concentrations generated in vitro and the presence of microsomal proteins that cause matrix effects .

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